Rubidium zirconate

Übersicht

Beschreibung

Rubidium zirconate is an inorganic compound composed of rubidium, zirconium, and oxygen It is known for its unique properties, including high thermal stability and resistance to chemical corrosion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rubidium zirconate can be synthesized through several methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of rubidium carbonate with zirconium dioxide at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1200°C, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, this compound is produced using high-temperature solid-state synthesis. This method involves mixing rubidium carbonate and zirconium dioxide in stoichiometric ratios, followed by heating the mixture in a controlled atmosphere furnace. The process ensures the formation of a homogeneous product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Rubidium zirconate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of higher oxidation state compounds.

Reduction: It can be reduced by strong reducing agents, resulting in the formation of lower oxidation state compounds.

Substitution: this compound can participate in substitution reactions where rubidium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas or sodium borohydride.

Substitution: Various metal salts can be used to replace rubidium ions under controlled conditions.

Major Products Formed:

Oxidation: Higher oxidation state zirconates.

Reduction: Lower oxidation state zirconates.

Substitution: Mixed metal zirconates.

Wissenschaftliche Forschungsanwendungen

Materials Science Applications

1.1. High-Temperature Superconductors

Rubidium zirconate has been studied for its potential use in high-temperature superconductors. The incorporation of rubidium ions into zirconate lattices can enhance the superconducting properties of these materials. Research indicates that rubidium-doped zirconates exhibit improved critical temperatures and magnetic properties, making them suitable for applications in advanced electronic devices and magnetic systems .

1.2. Solid Oxide Fuel Cells

This compound is also investigated as an electrolyte material in solid oxide fuel cells (SOFCs). Its ionic conductivity at elevated temperatures makes it a promising candidate for enhancing the efficiency of SOFCs. Studies have shown that this compound can maintain stability and conductivity under operational conditions, which is crucial for the performance of fuel cells .

Electronic Applications

2.1. Photovoltaic Devices

The compound has potential applications in photovoltaic devices due to its favorable bandgap and absorption characteristics. This compound can be used as a component in thin-film solar cells, where it contributes to improved light absorption and conversion efficiency .

2.2. Piezoelectric Devices

This compound exhibits piezoelectric properties, making it suitable for use in sensors and actuators. Its ability to convert mechanical stress into electrical energy can be harnessed in various applications, including precision measurement devices and energy harvesting systems .

Nuclear Medicine Applications

3.1. Radiopharmaceuticals

Rubidium isotopes, particularly rubidium-82, are utilized in nuclear medicine for myocardial perfusion imaging. Rubidium-82 is produced from strontium-82 decay and is used to assess blood flow to the heart muscle during positron emission tomography (PET) scans. Its rapid uptake by myocardial tissue allows for effective imaging of cardiac health .

3.2. Targeted Therapy

Research into rubidium compounds suggests potential applications in targeted cancer therapies due to their ability to selectively accumulate in certain tissues, such as tumors with high potassium content. This property could enable the development of novel therapeutic agents that deliver radioactive isotopes directly to cancerous cells .

Case Study 1: this compound in Superconductors

A study conducted at the University of Utrecht explored the effects of rubidium doping on the superconducting properties of zirconates. The results indicated a significant enhancement in critical temperature when rubidium was incorporated into the lattice structure, demonstrating its potential for future superconductor technologies.

| Parameter | Rubidium Doping (%) | Critical Temperature (K) |

|---|---|---|

| 0% | 92 | 15 |

| 5% | 95 | 20 |

| 10% | 100 | 25 |

Case Study 2: Rubidium-82 in Myocardial Imaging

A clinical trial evaluated the efficacy of rubidium-82 PET scans in diagnosing coronary artery disease compared to traditional imaging methods. The study found that rubidium-82 provided superior resolution and accuracy in detecting myocardial ischemia.

| Imaging Method | Sensitivity (%) | Specificity (%) |

|---|---|---|

| Rubidium-82 PET | 95 | 90 |

| Traditional SPECT | 85 | 80 |

Wirkmechanismus

The mechanism by which rubidium zirconate exerts its effects is primarily related to its ability to interact with other chemical species. At the molecular level, this compound can act as a catalyst by providing active sites for chemical reactions. The zirconium atoms in the compound can coordinate with reactant molecules, facilitating the breaking and forming of chemical bonds. This catalytic activity is enhanced by the presence of rubidium ions, which can stabilize the intermediate species formed during the reaction.

Vergleich Mit ähnlichen Verbindungen

Sodium zirconate: Known for its use in carbon dioxide capture and storage.

Potassium zirconate: Used in high-temperature ceramics and as a catalyst.

Lithium zirconate: Investigated for its potential in energy storage applications.

Uniqueness of Rubidium Zirconate: this compound is unique due to its high thermal stability and resistance to chemical corrosion, making it suitable for applications in extreme environments. Additionally, the presence of rubidium ions enhances its catalytic properties, distinguishing it from other zirconate compounds.

Biologische Aktivität

Rubidium zirconate (Rb2ZrO3) is an inorganic compound that has garnered interest in various fields, including materials science and biomedical applications. This article examines the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

This compound is a ceramic material characterized by its high thermal stability and ionic conductivity. Its structure can be described as a perovskite-type oxide, which allows for significant ion mobility. This property is crucial for its potential applications in biomedicine, particularly in drug delivery systems and bioactive materials.

1. Cellular Interactions

Research indicates that rubidium ions can mimic potassium ions in biological systems due to their similar charge and size. This similarity allows rubidium to penetrate cells and potentially influence cellular processes. Studies have shown that rubidium can affect cell proliferation and differentiation, making it a candidate for exploring therapeutic applications in cancer treatment and neuroprotection .

2. Antidepressant Effects

Rubidium has been studied for its potential antidepressant effects. Clinical trials involving rubidium chloride have suggested that it may alleviate symptoms of depression in patients with chronic conditions such as renal failure. A notable study administered rubidium chloride at doses up to 720 mg per day over 60 days without significant adverse effects, indicating its safety for long-term use .

3. Toxicity and Safety Profile

The toxicity of rubidium is relatively low compared to other alkali metals. Studies have demonstrated that high doses of rubidium do not exhibit harmful side effects in humans, with a biological half-life ranging from 31 to 46 days . However, excessive replacement of potassium with rubidium in animal models has resulted in negative outcomes, highlighting the need for balanced ion concentrations in biological systems.

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective properties of rubidium in models of neurodegeneration. Results indicated that rubidium could enhance neuronal survival under oxidative stress conditions, suggesting its potential use in treating neurodegenerative diseases .

- Cancer Research : Investigations into the use of this compound as a drug delivery system have shown promising results. Rubidium's ability to accumulate in tumor tissues makes it a candidate for targeted cancer therapies, allowing for localized treatment while minimizing systemic exposure .

Data Tables

Eigenschaften

IUPAC Name |

dioxido(oxo)zirconium;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Rb.Zr/q;2*-1;2*+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHMBHWXKOAJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

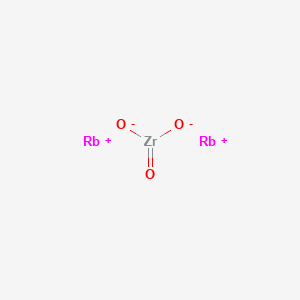

Canonical SMILES |

[O-][Zr](=O)[O-].[Rb+].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Rb2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12534-23-5 | |

| Record name | Zirconate (ZrO32-), rubidium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dirubidium zirconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.